(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone
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Description
The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone
is a complex organic molecule. It contains several functional groups and rings, including a fluorophenyl group, a pyrrole ring, and a dihydropyrazolo-pyrido-pyrimidinone ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The presence of a fluorophenyl group, a pyrrole ring, and a dihydropyrazolo-pyrido-pyrimidinone ring suggests a highly conjugated and potentially aromatic system .Chemical Reactions Analysis
The compound is likely to undergo various chemical reactions due to the presence of multiple reactive sites. For instance, the reaction of aminopyrazoles with dicarbonyls leading to 6-unsubstituted pyrazolo[1,5-a]pyrimidines proceeds competitively and becomes the dominant process under acid-promoted conditions .Scientific Research Applications
Formulation Development for Clinical Studies
Research by Burton et al. (2012) focused on developing a suitable formulation for clinical studies of a related compound, which inhibits the ultrarapid potassium current (IKur) and is intended for treating arrhythmia. They investigated various nonaqueous solution formulations in vitro to prevent or delay precipitation from solution, which led to improved plasma concentrations in rats, dogs, and humans, highlighting its potential for early toxicological and clinical evaluations of poorly soluble compounds (Burton et al., 2012).
Structural Analysis and Isomorphism
Swamy et al. (2013) conducted studies on isomorphous structures related to the compound, emphasizing the chlorine-methyl exchange rule. The research provided insights into the molecular structure, which is crucial for drug design and development (Swamy et al., 2013).
Imaging Agent for Parkinson's Disease
Wang et al. (2017) synthesized a compound as a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease. This research underlines the compound's role in neurological applications and its utility in diagnostic imaging (Wang et al., 2017).
Antimicrobial and Anticancer Properties
Hafez et al. (2016) synthesized derivatives from a similar compound and evaluated them for their antimicrobial and anticancer activities. This indicates the compound's potential use in the development of new treatments for infections and cancer (Hafez et al., 2016).
Potential as an IKur Inhibitor
Finlay et al. (2012) discussed a related compound as a potent and selective blocker of the IKur current. Their findings suggest its potential use in treating cardiovascular diseases (Finlay et al., 2012).
Cytotoxic and Antiproliferative Activities
Bakr and Mehany (2016) investigated a compound for its cytotoxic activity against various cancer cell lines and inhibitory activity against growth factor receptors. This research demonstrates the compound's potential in cancer therapy (Bakr & Mehany, 2016).
Crystallographic and Conformational Analyses
Huang et al. (2021) conducted crystallographic and conformational analyses of similar compounds, which is fundamental in understanding the physicochemical properties and aiding in drug design (Huang et al., 2021).
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O/c1-13-8-20-24-11-16-12-26(7-6-19(16)27(20)25-13)21(28)18-9-15(10-23-18)14-2-4-17(22)5-3-14/h2-5,8-11,23H,6-7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZLVRCRJWERBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F)C=NC2=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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